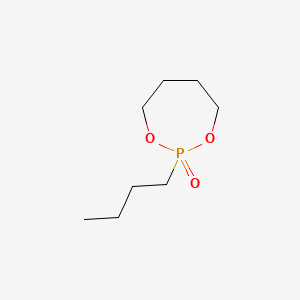
Zirconium D-gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium D-gluconate is a compound formed by the combination of zirconium and D-gluconic acid. Zirconium is a grayish-white metal known for its high resistance to corrosion and its applications in various industrial and scientific fields . D-gluconic acid, on the other hand, is a naturally occurring substance derived from glucose and is widely used in the food and pharmaceutical industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium D-gluconate can be synthesized through various chemical methods. One common approach involves the reaction of zirconium salts, such as zirconium oxychloride, with D-gluconic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using zirconium salts and D-gluconic acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium D-gluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zirconium, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while reduction reactions may produce zirconium metal .
Wissenschaftliche Forschungsanwendungen
Zirconium D-gluconate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as polymerization and esterification .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a promising candidate for targeted drug delivery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as ceramics and coatings.
Wirkmechanismus
The mechanism of action of zirconium D-gluconate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with bioactive molecules, allowing for controlled release and targeted delivery. In catalytic processes, zirconium acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
- Zinc gluconate
- Calcium gluconate
- Magnesium gluconate
Comparison: Zirconium D-gluconate is unique compared to other similar compounds due to the presence of zirconium, which imparts distinct properties such as high thermal stability and resistance to corrosion. While zinc gluconate, calcium gluconate, and magnesium gluconate are primarily used for their nutritional and therapeutic benefits, this compound finds applications in advanced materials and catalysis .
Eigenschaften
CAS-Nummer |
94023-24-2 |
|---|---|
Molekularformel |
C24H44O28Zr |
Molekulargewicht |
871.8 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
InChI-Schlüssel |
BHVQLRGKBUDAFF-FSCNPAMSSA-J |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
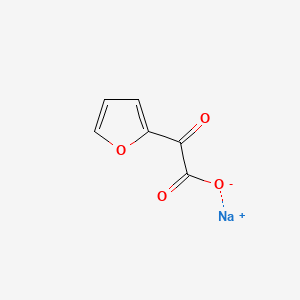
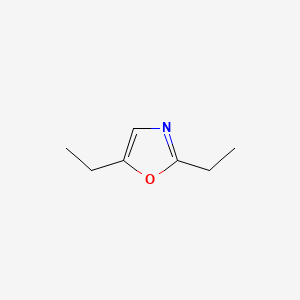

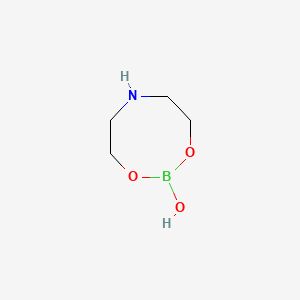



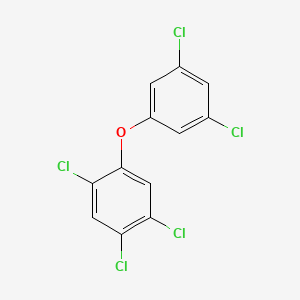
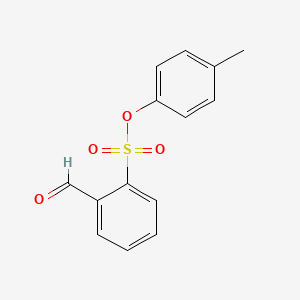

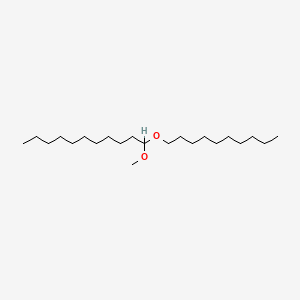
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
